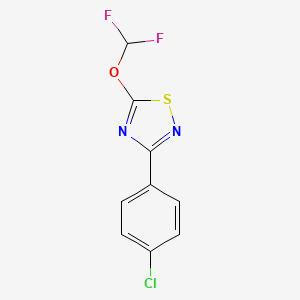
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with difluoromethoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-methoxy-: Similar structure but lacks the difluoromethoxy group.
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(trifluoromethoxy)-: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-(difluoromethoxy)-: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- is unique due to the presence of both the chlorophenyl and difluoromethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile agent in various applications.
Propiedades
Número CAS |
192817-67-7 |
|---|---|
Fórmula molecular |
C9H5ClF2N2OS |
Peso molecular |
262.66 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-(difluoromethoxy)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H5ClF2N2OS/c10-6-3-1-5(2-4-6)7-13-9(16-14-7)15-8(11)12/h1-4,8H |
Clave InChI |
WMXPJOZXZIXLAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NSC(=N2)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)
![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)
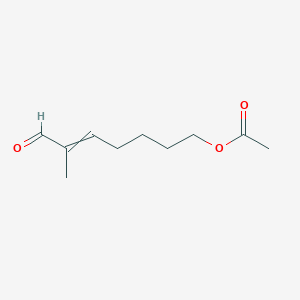
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
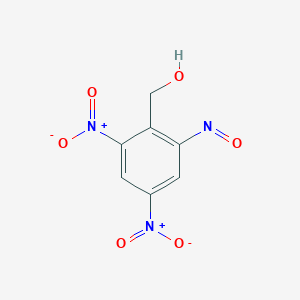
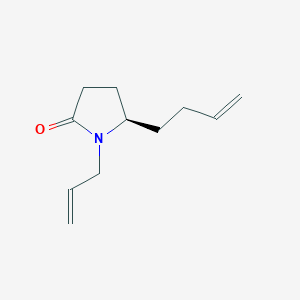

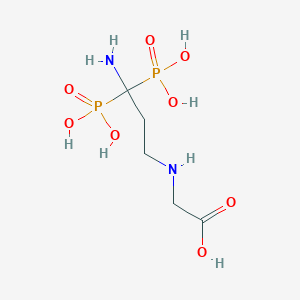
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)
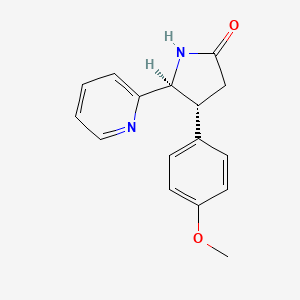

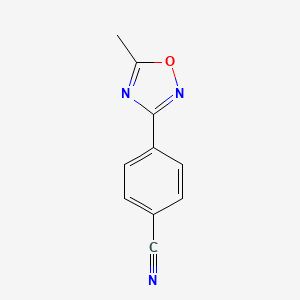
![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
